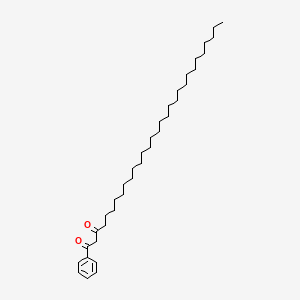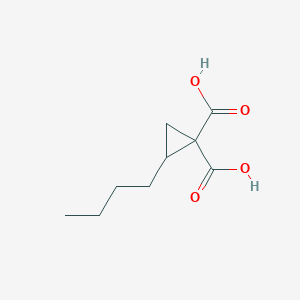
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold is an organometallic compound that combines the properties of organic and inorganic chemistry. This compound features a benzene ring substituted with a benzylsulfanylmethyl group and a bromine atom, coordinated with a gold atom. The unique combination of these elements imparts distinctive chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(Benzylsulfanylmethyl)-2-bromobenzene;gold typically involves several steps:
-
Synthesis of 1-(Benzylsulfanylmethyl)-2-bromobenzene
Electrophilic Aromatic Substitution: The benzene ring undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromobenzene.
Nucleophilic Substitution: The benzylsulfanylmethyl group is introduced via a nucleophilic substitution reaction, where benzylthiol reacts with a suitable alkylating agent in the presence of a base.
-
Coordination with Gold
- The synthesized 1-(Benzylsulfanylmethyl)-2-bromobenzene is then reacted with a gold precursor, such as gold chloride (AuCl₃), under specific conditions to form the final organometallic compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of the corresponding benzylsulfanylmethylbenzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Aplicaciones Científicas De Investigación
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzylsulfanylmethyl)-2-bromobenzene;gold involves its interaction with molecular targets through coordination chemistry. The gold atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The benzylsulfanylmethyl group can participate in redox reactions, altering the electronic properties of the compound and affecting its interaction with biological molecules.
Comparación Con Compuestos Similares
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold can be compared with other similar organometallic compounds, such as:
1-(Benzylsulfanylmethyl)-2-chlorobenzene;gold: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and stability.
1-(Benzylsulfanylmethyl)-2-iodobenzene;gold: The presence of iodine instead of bromine imparts different electronic properties and reactivity.
1-(Benzylsulfanylmethyl)-2-bromobenzene;silver:
The uniqueness of this compound lies in its specific combination of substituents and the gold atom, which imparts distinctive chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
66197-32-8 |
|---|---|
Fórmula molecular |
C14H13AuBrS |
Peso molecular |
490.19 g/mol |
Nombre IUPAC |
1-(benzylsulfanylmethyl)-2-bromobenzene;gold |
InChI |
InChI=1S/C14H13BrS.Au/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;/h1-9H,10-11H2; |
Clave InChI |
NFRJVMOHHCZVAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC2=CC=CC=C2Br.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
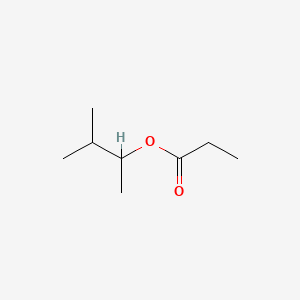
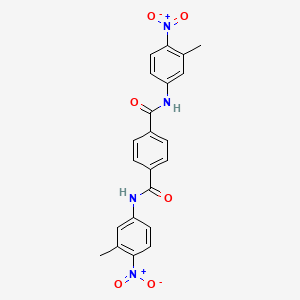
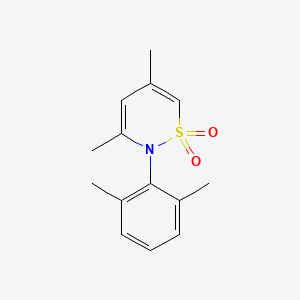
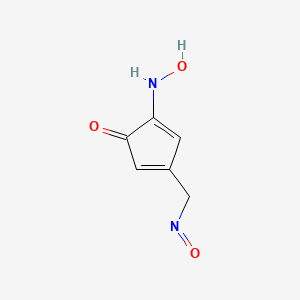
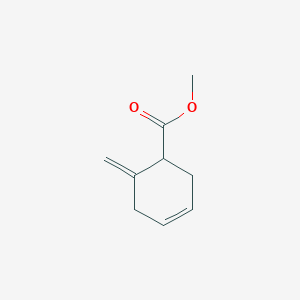
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)

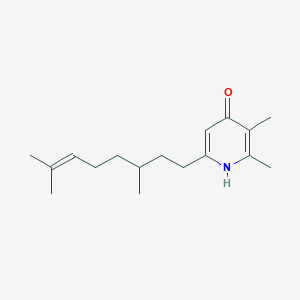
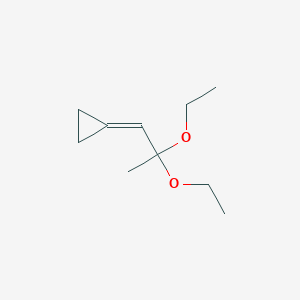
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
